molecular formula C10H12FN B1528648 (5-Cyclopropyl-2-fluorophenyl)methanamine CAS No. 1014979-14-6

(5-Cyclopropyl-2-fluorophenyl)methanamine

Cat. No.: B1528648
CAS No.: 1014979-14-6
M. Wt: 165.21 g/mol
InChI Key: LIPMVQGETXGBLZ-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-2-fluorophenyl)methanamine ( 1014979-14-6) is a chemical building block of interest in medicinal chemistry and pharmaceutical research, particularly in the development of central nervous system (CNS) therapeutics. With a molecular formula of C10H12FN and a molecular weight of 165.21 g/mol, this compound features a benzylamine structure substituted with a cyclopropyl and a fluorine group . Research indicates that fluorinated cyclopropane derivatives are valuable scaffolds in the design of potent and selective agonists for serotonin receptors such as 5-HT2C . Targeting the 5-HT2C receptor is a promising strategy for treating disorders including obesity, schizophrenia, and drug addiction . The incorporation of fluorine and cyclopropyl moieties can enhance a compound's lipophilicity, influence its conformation, and improve metabolic stability, which are critical factors for optimizing drug-like properties and brain penetration . This amine is classified as hazardous (GHS Signal Word: Danger) and can cause severe skin burns and eye damage (Hazard Statement H314). It must be handled with care and stored in a dark place under an inert atmosphere at 2-8°C . This compound is supplied For Research Use Only and is strictly intended for laboratory research applications.

Properties

IUPAC Name

(5-cyclopropyl-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-5,7H,1-2,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPMVQGETXGBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-Cyclopropyl-2-fluorophenyl)methanamine, a compound characterized by a cyclopropyl group attached to a fluorinated phenyl ring, has emerged as a significant focus in medicinal chemistry due to its selective agonistic activity on serotonin receptors, particularly the 5-HT2C receptor. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C11_{11}H12_{12}F\N
  • Molecular Weight : Approximately 165.21 g/mol
  • Structure : The compound features a cyclopropyl group and a fluorine atom at the para position of the phenyl ring, which enhances its lipophilicity and metabolic stability.

This compound primarily acts as a selective agonist for the 5-HT2C serotonin receptor. This receptor is implicated in various physiological processes, including mood regulation and appetite control. The binding affinity and selectivity of this compound are influenced by its unique structural features:

  • Cyclopropyl Group : This moiety contributes to steric effects that can enhance receptor binding.
  • Fluorine Atom : The presence of fluorine increases lipophilicity, potentially improving central nervous system penetration and metabolic stability.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of this compound can significantly affect its biological activity. Comparative studies with structurally similar compounds reveal insights into SAR:

Compound NameStructural FeaturesEC50 (nM)Selectivity (2B/2C)
This compoundCyclopropyl group, para-fluorine4.72-fold
1-(2-Fluorophenyl)methanamineLacks cyclopropyl groupNDND
Cyclopentyl(2-fluorophenyl)methanamineContains cyclopentyl groupNDND

The compound's selectivity over other serotonin receptors, such as 5-HT2A and 5-HT2B, is noteworthy; it demonstrates a significant preference for the 5-HT2C receptor, making it a candidate for further development in treating psychiatric disorders .

Pharmacological Studies

Recent studies have highlighted the potential therapeutic applications of this compound in treating conditions such as anxiety and depression. Its selectivity for 5-HT2C over other serotonin receptors suggests that it may have fewer side effects compared to non-selective agents.

Case Studies

  • Antipsychotic Potential : In behavioral models assessing amphetamine-induced hyperactivity, compounds derived from similar scaffolds exhibited promising antipsychotic-like effects. For example, (+)-16b showed an EC50 of 4.2 nM at the 5-HT2C receptor with no activity at 5-HT2B .
  • Functional Selectivity : Research on N-substituted derivatives revealed that certain modifications could enhance functional selectivity towards Gq signaling pathways over β-arrestin recruitment, indicating potential for improved therapeutic profiles .

Scientific Research Applications

Medicinal Chemistry

(5-Cyclopropyl-2-fluorophenyl)methanamine has been studied primarily for its activity as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in mood regulation and appetite control, making it a target for the treatment of psychiatric disorders such as depression and anxiety.

  • Biological Activity : Research indicates that compounds with similar structures exhibit varying degrees of potency and selectivity at serotonin receptors. For instance, studies have shown that derivatives of this compound can act as potent 5-HT2C agonists with minimal activity at 5-HT2A and 5-HT2B receptors, which is crucial for reducing side effects associated with antipsychotic medications .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of this compound derivatives. These studies focus on modifying substituents on the phenyl ring to enhance receptor selectivity and potency:

  • Fluorination Effects : The introduction of fluorine atoms into the structure has been shown to improve metabolic stability and enhance binding affinity to the 5-HT2C receptor . For example, compounds with additional halogen substituents demonstrated improved selectivity over other serotonin receptor subtypes.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antipsychotic Activity : One study reported that N-benzyl derivatives of this compound displayed significant antipsychotic-like effects in animal models, suggesting its utility in treating schizophrenia . These findings underscore the importance of functional selectivity at the 5-HT2C receptor.
  • Calcium Flux Assays : In vitro assays measuring calcium flux have demonstrated that certain derivatives exhibit high potency at the 5-HT2C receptor while showing no agonistic activity at the 5-HT2B receptor, indicating a favorable safety profile for potential therapeutic use .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Cyclopropanation Reactions : The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and alkenes.
  • Fluorination Strategies : Fluorination can be achieved using various reagents to introduce fluorine into the aromatic ring, enhancing the compound's pharmacological properties.

Comparison with Similar Compounds

Key Observations:

Halogen Effects :

  • Fluorine (in the target compound) improves metabolic stability and membrane permeability compared to chlorine (as in (1-(3-Chlorophenyl)cyclopropyl)methanamine) .
  • Bromine in (R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine increases molecular weight (244.1 g/mol vs. 165.21 g/mol) and may enhance binding affinity in receptor studies due to its larger atomic radius .

Substituent Position :

  • The 2-fluorine position in the target compound avoids steric clashes with the cyclopropyl group, unlike 3-substituted analogues (e.g., 3-Cl in CAS 115816-31-4), which may exhibit reduced conformational flexibility .

Ring System Modifications :

  • The benzodiazepine-based analogue (CAS 59467-64-0) demonstrates how incorporating heterocycles alters pharmacological activity, likely targeting GABA receptors, whereas the target compound’s simpler structure may favor agrochemical applications .

Physicochemical Properties

Property This compound (1-(3-Chlorophenyl)cyclopropyl)methanamine (R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine
Molecular Weight 165.21 g/mol 181.66 g/mol 244.10 g/mol
Solubility Likely moderate in DMSO (analogue data) Limited data; polar solvents preferred Soluble in DMSO at 10 mM
Storage Conditions Stable at RT (inferred from analogues) Requires standard lab storage Stable at RT
Toxicity Not explicitly reported Acute toxicity (skin/eye irritant) Research use only; no human exposure

Preparation Methods

The preparation of (5-Cyclopropyl-2-fluorophenyl)methanamine generally involves constructing the cyclopropyl moiety attached to a fluorinated phenyl ring, followed by introduction or transformation of the methanamine functional group. Key synthetic approaches include:

These methods are optimized to achieve high yields, regioselectivity, and purity suitable for pharmaceutical applications.

Transition Metal-Catalyzed Cyclopropanation

One of the most efficient methods to prepare fluorinated cyclopropyl derivatives is via transition metal-catalyzed [2+1] cycloaddition reactions. This involves the reaction of aromatic vinyl fluorides with diazo compounds or carbene precursors in the presence of catalysts such as rhodium or copper complexes.

  • Mechanism : The metal catalyst facilitates carbene transfer to the double bond of the aromatic vinyl fluoride, forming the cyclopropane ring with high stereoselectivity.
  • Advantages : This method allows precise control over stereochemistry and functional group tolerance, which is critical for biological activity.

Example from Research : A series of fluorinated cyclopropylmethylamines, including this compound analogs, were synthesized using this approach. The absolute stereochemistry was confirmed by spectroscopic and crystallographic methods, and the method showed excellent selectivity for the 5-HT2C receptor agonist activity without 5-HT2B agonism.

Nucleophilic Substitution and Reductive Amination

Another common route involves the nucleophilic substitution of a halogenated fluorophenyl intermediate with cyclopropylmethylamine or its derivatives, followed by reductive amination to introduce or modify the methanamine group.

  • Typical Reaction Conditions :

    • Reactants: Cyclopropylmethylamine and 5-fluoro-2-halobenzyl chloride (or similar halogenated intermediates).
    • Solvents: Organic solvents such as dichloromethane or toluene.
    • Bases: Sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
    • Reducing Agents: Sodium borohydride or sodium triacetoxyborohydride for reductive amination steps.
  • Industrial Scale Considerations : Continuous flow reactors and automated systems enhance mixing and heat transfer, improving yield and purity.

Formylation and Deprotection Routes

A patented method describes the preparation of fluorinated pyrrole derivatives as intermediates, which can be converted into fluorophenylmethanamine derivatives through formylation and subsequent amination.

  • Key Steps :

    • Formylation of 5-(2-fluorophenyl)-1H-pyrrole to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde.
    • Use of sodium hydride and dimethylimidazolidinone as reagents in a controlled temperature environment.
    • Subsequent reduction and deprotection steps to yield the target amine compound.
  • Yields and Efficiency : The process achieves yields over 70%, uses minimal transition metal catalysts to reduce metal impurities, and is suitable for industrial production.

Comparative Data Table: Key Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Transition Metal-Catalyzed Cyclopropanation Aromatic vinyl fluorides, diazo compounds, Rh/Cu catalysts High stereoselectivity, functional group tolerance 60-80 Enables selective fluorinated cyclopropane formation
Nucleophilic Substitution + Reductive Amination Cyclopropylmethylamine, 5-fluoro-2-halobenzyl chloride, NaOH, NaBH4 Straightforward, scalable for industry 65-75 Suitable for industrial continuous flow processes
Formylation and Deprotection (Patented) Pyrrole derivatives, sodium hydride, dimethylimidazolidinone High yield, low metal contamination >70 Economical, short process, industrially viable

Detailed Research Findings

  • Stereochemical Control : Transition metal-catalyzed cyclopropanation allows for precise stereochemical control, crucial for receptor selectivity in pharmacological applications.
  • Metal Catalyst Minimization : The patented formylation method emphasizes minimal use of transition metals to avoid contamination, an important factor in pharmaceutical manufacturing.
  • Reaction Conditions Optimization : Use of polar aprotic solvents (e.g., dimethylimidazolidinone) and controlled temperature (ice-cooling to 50 °C) improves reaction efficiency and product purity.
  • Industrial Adaptability : Continuous flow reactors and automated systems in nucleophilic substitution routes enhance reproducibility and scalability, meeting industrial demands.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing (5-Cyclopropyl-2-fluorophenyl)methanamine with high enantiomeric purity?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the introduction of the cyclopropyl group via [2π+2σ] cycloaddition or copper-catalyzed cross-coupling reactions. Fluorination at the 2-position can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®). Reductive amination of the intermediate aldehyde or ketone with ammonia or its derivatives is critical for forming the methanamine moiety. Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are recommended to ensure enantiomeric purity .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and cyclopropane ring integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies amine and aromatic C-F stretches (expected at ~3300 cm⁻¹ for NH₂ and 1200-1100 cm⁻¹ for C-F). For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural confirmation, though this requires suitable crystal growth conditions .

Q. What storage conditions are optimal to prevent degradation of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C . Moisture-sensitive samples should include desiccants (e.g., molecular sieves). Regular stability assessments via HPLC-UV or GC-MS are advised to monitor decomposition, particularly for the cyclopropane ring, which may undergo ring-opening under acidic or oxidative conditions .

Advanced Research Questions

Q. How can computational modeling predict the biological target selectivity of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against neurotransmitter receptors (e.g., serotonin 5-HT₂A or dopamine D₂) using the compound’s optimized 3D structure (DFT-based geometry). Molecular dynamics simulations (50–100 ns trajectories) assess binding stability, while QSAR models correlate substituent effects (e.g., cyclopropyl ring strain, fluorine electronegativity) with activity. Validate predictions using radioligand displacement assays (³H-labeled antagonists) and electrophysiological recordings in transfected HEK293 cells .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Control variables : Standardize assay conditions (pH, temperature, cell lines) and compound purity (>95% by HPLC).
  • Orthogonal assays : Compare results across in vitro (e.g., cAMP accumulation) and ex vivo (e.g., brain slice electrophysiology) systems.
  • Metabolite screening : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies.
  • Epistatic analysis : CRISPR/Cas9 knockout of putative targets to confirm mechanism .

Q. How does the cyclopropyl moiety influence the compound’s stability under physiological conditions?

  • Methodological Answer : The cyclopropane ring’s high ring strain increases susceptibility to acid-catalyzed ring-opening (e.g., in gastric fluid). Assess stability via:

  • Simulated gastric fluid (SGF) assays : Monitor degradation by LC-MS at 37°C over 24 hours.
  • Microsomal stability tests : Incubate with liver microsomes and quantify parent compound loss.
  • Structural analogs : Compare with non-cyclopropyl derivatives (e.g., cyclohexyl) to isolate ring strain effects. Stabilization strategies include prodrug formulations (e.g., amine prodrugs with pH-sensitive linkers) .

Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches?

  • Methodological Answer :

  • Ultra-HPLC (UHPLC) with a C18 column and diode array detector (DAD) resolves polar impurities (e.g., unreacted intermediates).
  • Gas chromatography with flame ionization detection (GC-FID) identifies volatile byproducts.
  • ICP-MS detects metal catalysts (e.g., Pd, Cu) from cross-coupling steps.
  • NMR relaxation measurements (e.g., T₁/T₂ times) quantify amorphous vs. crystalline impurities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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(5-Cyclopropyl-2-fluorophenyl)methanamine
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